![molecular formula C16H17N5O B2824605 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide CAS No. 1797141-79-7](/img/structure/B2824605.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide
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Overview
Description
“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide” is a derivative of pyrazolo[1,5-a]pyrimidines (PPs), which are a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This synthetic methodology is simpler and greener compared to those of other compounds .Scientific Research Applications
Phosphodiesterase Inhibition for Neurodegenerative Diseases
Research has identified compounds structurally related to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide as potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, including ITI-214, have shown efficacy in vivo and are being considered for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Anticancer and Antimicrobial Activities
Compounds synthesized from enaminones, resembling the structural framework of this compound, have shown promising anticancer and antimicrobial activities. These include derivatives that exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, suggesting potential for development as therapeutic agents (Riyadh, 2011).
Fluorescent Probes for Biological Detection
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has provided strategic intermediates for preparing novel functional fluorophores. These compounds have exhibited significant fluorescence intensity and quantum yields, demonstrating their potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Development of mGlu5 Negative Allosteric Modulators
Research into N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238, auglurant), a structurally similar compound, highlights its development as a negative allosteric modulator (NAM) for the mGlu5 receptor. This compound, developed for treating depression, has undergone kilogram-scale synthesis to support clinical trials, showcasing the chemical's potential therapeutic applications (David et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cdk2 and IRAK4 . These proteins play crucial roles in cell cycle regulation and inflammatory responses, respectively.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target proteins from performing their functions .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, while inhibition of IRAK4 can suppress the activation of downstream inflammatory pathways .
Pharmacokinetics
Similar compounds have shown good inhibitory effect with ic50 values in the nanomolar range , suggesting potential bioavailability
Result of Action
Based on its potential targets, it might induce cell cycle arrest and suppress inflammatory responses .
properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-9-15-19-10-13(11-21(15)20-12)5-4-8-18-16(22)14-6-2-3-7-17-14/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNWXMDTXICQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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